

# discovery and history of 4-Nitro-phenyl-N-benzylcarbamate

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## Compound of Interest

Compound Name: 4-Nitro-phenyl-N-benzylcarbamate

Cat. No.: B051582

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## An In-depth Technical Guide to 4-Nitro-phenyl-N-benzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Nitro-phenyl-N-benzylcarbamate**, covering its chemical properties, synthesis, and significant applications in research and development.

## Introduction

**4-Nitro-phenyl-N-benzylcarbamate** is a stable, crystalline solid that serves as a key intermediate in organic synthesis. While a specific date of discovery is not prominently documented in historical records, its utility emerged from the broader development of carbamate chemistry. Carbamates, as a functional group, have been instrumental in the advancement of medicinal chemistry and drug design. The presence of the 4-nitrophenyl leaving group makes this particular carbamate an effective reagent for the synthesis of various organic compounds, most notably monosubstituted ureas. Its application extends to being a versatile protecting group for amines in multi-step syntheses.

## Chemical and Physical Properties

The fundamental properties of **4-Nitro-phenyl-N-benzylcarbamate** are summarized in the table below, providing a clear reference for laboratory use.

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	272.26 g/mol
CAS Number	124068-97-9
Appearance	Very pale yellow to off-white solid/crystals
Melting Point	132 °C
Purity	≥98.0%

## Experimental Protocols

Detailed methodologies for the synthesis of **4-Nitro-phenyl-N-benzylcarbamate** and its subsequent use in the preparation of monosubstituted ureas are presented below.

### Synthesis of 4-Nitro-phenyl-N-benzylcarbamate

This protocol is adapted from a procedure developed for the synthesis of 4-nitrophenyl carbamates.<sup>[1]</sup>

Materials:

- Benzylamine
- 4-Nitrophenyl chloroformate
- Pyridine
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 1 M Sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Water (H<sub>2</sub>O)
- Brine

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Dissolve benzylamine (1.0 equivalent) and pyridine (1.0 equivalent) in dry dichloromethane.
- Add 4-nitrophenyl chloroformate (1.0 equivalent) to the solution.
- Reflux the mixture for 6 hours.
- After cooling to room temperature, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with 1 M sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the product.

## General Procedure for the Synthesis of Monosubstituted Ureas

**4-Nitro-phenyl-N-benzylcarbamate** is an excellent reagent for the synthesis of monosubstituted ureas.[2] The following two-step procedure outlines this versatile application.

Step 1: Synthesis of N-Benzyl Ureas

- Add **4-Nitro-phenyl-N-benzylcarbamate** (1.0 equivalent) to a solution of the desired amine (1.0 equivalent) and triethylamine (1.0 equivalent) in dichloromethane.
- Stir the mixture at room temperature until the starting carbamate is consumed (monitored by TLC).
- Dilute the reaction mixture with dichloromethane.
- Wash the organic layer with dilute aqueous sodium hydroxide, water, and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the N-benzyl urea.

### Step 2: Hydrogenolysis to Monosubstituted Urea

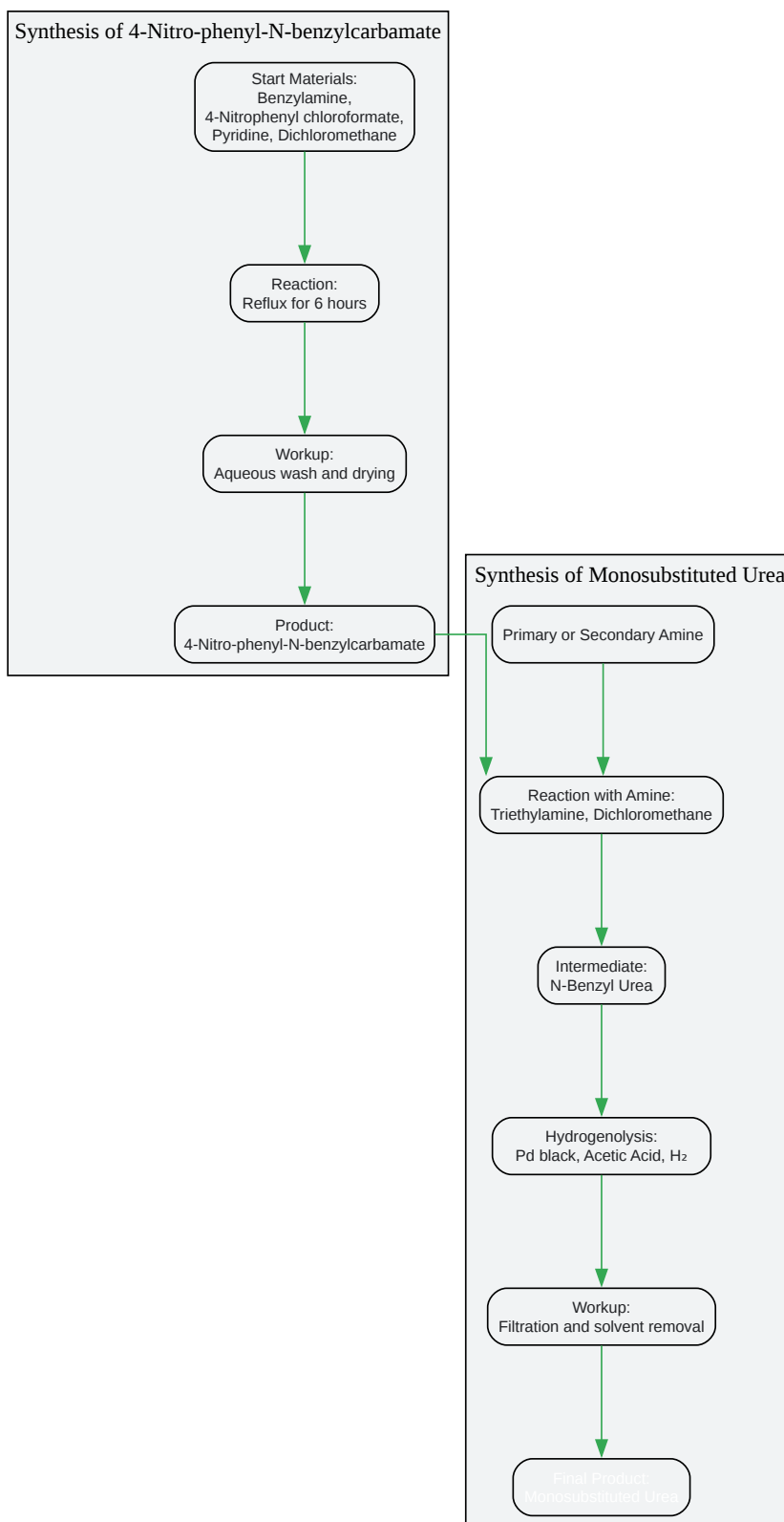
- Dissolve the N-benzyl urea from Step 1 in acetic acid.
- Add an equal weight of Palladium black (Pd black).
- Subject the mixture to hydrogenation (30–50 psi) until the reaction is complete.
- Filter the reaction mixture through Celite to remove the catalyst.
- Remove the solvent under reduced pressure to yield the final monosubstituted urea.

## Key Applications and Logical Workflows

The primary application of **4-Nitro-phenyl-N-benzylcarbamate** is as a stable and effective intermediate for the synthesis of monosubstituted ureas, which are important structural motifs in many pharmaceutical agents.[\[2\]](#)

## Experimental Workflow: Synthesis of Monosubstituted Ureas

The following diagram illustrates the logical workflow for the two-step synthesis of monosubstituted ureas using **4-Nitro-phenyl-N-benzylcarbamate**.



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Caption: Workflow for the synthesis of monosubstituted ureas.

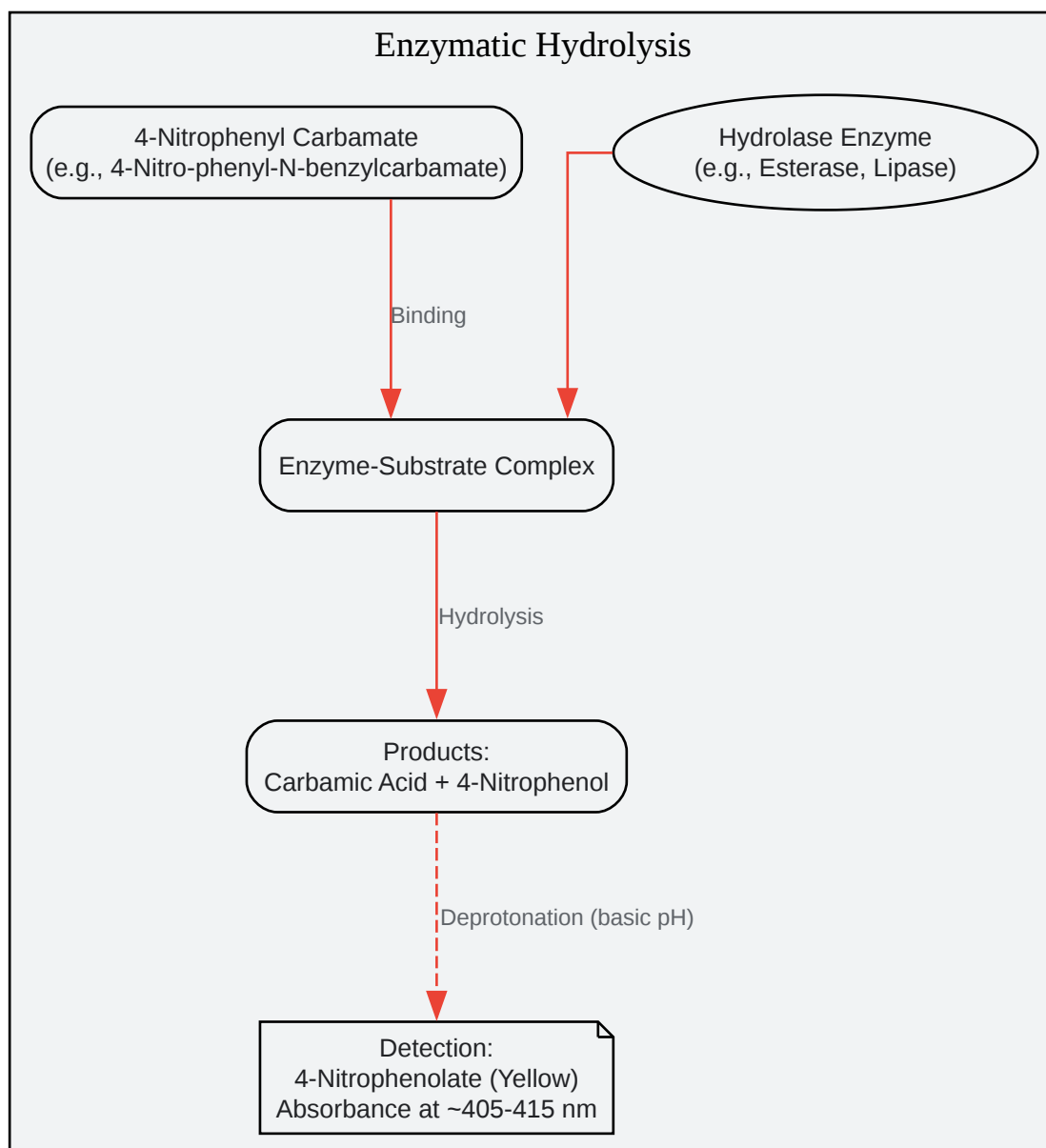
## Signaling Pathways and Biological Interactions

Currently, there is limited direct evidence of **4-Nitro-phenyl-N-benzylcarbamate** being involved in specific biological signaling pathways as an active modulator. Its primary role in the scientific literature is that of a synthetic intermediate. However, the broader class of carbamates is known to interact with various biological targets. For instance, certain carbamates function as cholinesterase inhibitors.

The utility of 4-nitrophenyl esters and carbamates is well-established in enzyme assays. The enzymatic hydrolysis of these compounds releases 4-nitrophenol, which, under basic conditions, forms the yellow-colored 4-nitrophenolate ion.<sup>[1]</sup> This chromogenic property allows for the spectrophotometric monitoring of enzyme kinetics.

## General Enzymatic Hydrolysis Reaction

The diagram below illustrates the general mechanism of enzymatic hydrolysis of a 4-nitrophenyl carbamate, which is a principle often used in biochemical assays.



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